molecular formula C17H15BrFNO3 B2640563 [(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE CAS No. 1797928-48-3

[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE

Cat. No.: B2640563
CAS No.: 1797928-48-3
M. Wt: 380.213
InChI Key: BGBYDOZJUFBXFU-UHFFFAOYSA-N
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Description

[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a synthetic organic compound featuring a complex ester structure with distinct functional groups. Its molecular architecture comprises:

  • A carbamoyl group [(4-bromo-2-fluorophenyl)carbamoyl] attached to a methyl ester backbone.
  • A 2-(4-methylphenyl)acetate moiety, contributing lipophilicity and steric bulk.

This compound’s structural uniqueness lies in the ortho-fluoro and para-bromo substitution pattern on the phenyl ring, which modulates electronic effects (e.g., electron-withdrawing properties) and steric interactions.

Properties

IUPAC Name

[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO3/c1-11-2-4-12(5-3-11)8-17(22)23-10-16(21)20-15-7-6-13(18)9-14(15)19/h2-7,9H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBYDOZJUFBXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Carbamoyl Intermediate: The reaction of 4-bromo-2-fluoroaniline with phosgene or a similar reagent to form the corresponding isocyanate, followed by reaction with methanol to yield the carbamoyl intermediate.

    Esterification: The carbamoyl intermediate is then reacted with 2-(4-methylphenyl)acetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamoyl and ester functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted phenyl derivatives.

    Hydrolysis: Yields 2-(4-methylphenyl)acetic acid and the corresponding alcohol.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : The carbamoyl group in the target compound increases polarity, enhancing aqueous solubility compared to the simpler bromo-fluoro esters .
  • Stability : The 4-methylphenyl group may improve stability against metabolic degradation, whereas bromine in the analogs enhances reactivity in cross-coupling reactions .

Notes

Structural Analysis Tools : Crystallographic data for such compounds are often resolved using SHELX programs for refinement and ORTEP-III for graphical representation .

Nomenclature Caution: The CAS 71783-54-5 and 129592-88-7 compounds highlight the importance of verifying substituent positions and isomerism in analogs .

Research Gaps : Direct pharmacological data for the target compound are lacking; future studies should prioritize bioactivity assays and metabolic profiling.

Biological Activity

[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a synthetic organic compound that has gained attention for its potential biological activities. This compound features a unique molecular structure characterized by the presence of bromine and fluorine substituents on the phenyl ring, a carbamoyl group, and an ester functional group. The following sections will delve into its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Bromination and Fluorination : The initial step involves the bromination and fluorination of a phenyl compound to introduce the halogen substituents at specific positions.
  • Carbamoylation : The brominated and fluorinated intermediate is then reacted with a carbamoyl chloride to form the desired carbamoyl derivative.
  • Esterification : Finally, the carbamoyl compound undergoes esterification with 4-methylphenylacetic acid to yield the target compound.

This multi-step synthesis highlights the complexity involved in producing this compound, which can be crucial for its subsequent biological evaluation.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The halogen substituents (bromine and fluorine) may enhance its binding affinity to molecular targets, potentially modulating various biological pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptor sites, influencing signaling pathways critical for various physiological processes.

Pharmacological Properties

Recent studies have investigated the pharmacological properties of this compound, suggesting potential applications in therapeutic contexts:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell lines by targeting specific kinases involved in cell proliferation and survival .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis or other inflammatory diseases .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These studies often measure cell viability and apoptosis rates post-treatment.
  • In Vivo Studies : Animal models have been used to evaluate the efficacy of this compound in reducing tumor growth. Preliminary results suggest that it may significantly inhibit tumor progression compared to control groups .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties:

Compound NameStructureBiological Activity
[(4-Bromo-2-chlorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateStructureModerate anticancer activity
[(4-Bromo-2-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateStructureLow anti-inflammatory effects
[(4-Bromo-2-nitrophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateStructureHigh cytotoxicity against leukemia cells

This table illustrates how variations in substituents can influence biological activity, underscoring the importance of structural modifications in drug design.

Q & A

Basic: What are the standard synthetic routes for [(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Activate the carboxylic acid group in 2-(4-methylphenyl)acetic acid using reagents like thionyl chloride (SOCl₂) to form the acid chloride.
  • Step 2: React the acid chloride with methyl glycolate to form the ester intermediate.
  • Step 3: Introduce the carbamoyl group via coupling with 4-bromo-2-fluoroaniline under conditions optimized for nucleophilic acyl substitution (e.g., using DCC or EDC as coupling agents).
    Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How can computational tools like SHELXL and ORTEP-3 aid in structural elucidation?

Answer:

  • SHELXL : Used for refining crystal structures against X-ray diffraction data. Key parameters (bond lengths, angles, displacement) are optimized to resolve electron density maps, critical for confirming the carbamoyl and ester functional groups .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement and confirm stereochemical integrity. For example, torsional angles between the fluorophenyl and methylphenyl groups can be validated to assess conformational stability .

Basic: What analytical techniques are recommended for purity assessment?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to resolve impurities.
  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to verify integration ratios and absence of extraneous peaks (e.g., δ ~4.3 ppm for the methylene group adjacent to the ester) .

Advanced: How to design assays for evaluating biological activity (e.g., enzyme inhibition)?

Answer:

  • Target Selection : Prioritize enzymes with known sensitivity to halogenated aryl groups (e.g., tyrosine kinases or cytochrome P450 isoforms).
  • Assay Setup : Use fluorescence-based or calorimetric (ITC) assays. For instance, measure IC₅₀ values by incubating the compound with the enzyme and a fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC for proteases).
  • Controls : Include positive controls (known inhibitors) and validate results with SPR (surface plasmon resonance) to confirm binding kinetics .

Basic: What are optimal storage conditions to prevent degradation?

Answer:
Store in amber vials at 2–8°C under inert gas (argon or nitrogen) to minimize hydrolysis of the ester and carbamoyl groups. Solubility in DMSO (25 mM stock) should be confirmed via dynamic light scattering (DLS) to avoid aggregation .

Advanced: How to reconcile conflicting reactivity data in halogenated analogs?

Answer:

  • Comparative Analysis : Use Hammett σ constants to predict electronic effects. For example, bromine (σₚ = 0.23) and fluorine (σₚ = 0.06) substituents impact nucleophilic substitution rates differently than chlorine (σₚ = 0.47).
  • Experimental Validation : Perform kinetic studies (e.g., pseudo-first-order reactions with piperidine) to quantify substituent effects on reaction rates. Contradictions in literature data (e.g., unexpected stability in polar aprotic solvents) may arise from steric hindrance not accounted for in electronic models .

Basic: What purification strategies are effective for intermediates?

Answer:

  • Recrystallization : Use ethanol/water mixtures for intermediates like methyl 2-(4-methylphenyl)acetate. Monitor crystal growth under controlled cooling (1°C/min).
  • Flash Chromatography : Optimize solvent gradients (e.g., hexane:ethyl acetate from 9:1 to 6:4) to separate brominated byproducts, which often elute later due to higher polarity .

Advanced: How to investigate the mechanism of action in biological systems?

Answer:

  • Proteomics : Use affinity chromatography with the compound immobilized on NHS-activated Sepharose to pull down binding proteins from cell lysates.
  • Metabolomics : Track metabolic perturbations via LC-MS/MS in treated vs. untreated cells, focusing on pathways like glycolysis or oxidative phosphorylation.
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., COX-2) using software like GROMACS to identify key interactions (e.g., halogen bonding with Arg120) .

Basic: How to validate structural assignments using spectroscopic data?

Answer:

  • IR Spectroscopy : Confirm ester C=O stretch at ~1740 cm⁻¹ and carbamoyl N-H stretch at ~3300 cm⁻¹.
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular weight (e.g., m/z 380 for C₁₆H₁₄BrFNO₃). High-resolution MS (HRMS) can resolve isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: What strategies address low yields in carbamoyl coupling reactions?

Answer:

  • Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for Buchwald-Hartwig amination if traditional coupling agents fail.
  • Solvent Effects : Use DMF or DCE to stabilize transition states. Additives like DMAP can accelerate acylation by deprotonating the amine.
  • Microwave Synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C, improving yield by minimizing side reactions .

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